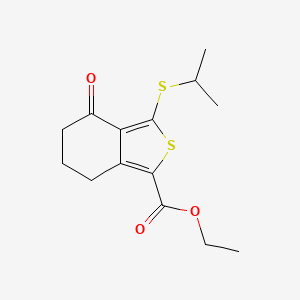

ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate

Description

Ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate is a bicyclic heteroaromatic compound featuring a benzothiophene core partially saturated at the 6,7-positions. Its structure includes:

- A 4-oxo (ketone) group at position 4, enhancing hydrogen-bonding acceptor capacity.

- A propan-2-ylsulfanyl (isopropylthio) substituent at position 3, which introduces steric bulk and modulates electronic properties.

The compound’s molecular formula is C₁₃H₁₆O₃S₂, with a molecular weight of 284.39 g/mol. Its hydrogen-bonding profile includes 5 acceptors (ketone, ester carbonyl, and thioether sulfur atoms) and 0 donors, as inferred from analogous structures . The XLogP (a measure of lipophilicity) is estimated to be ~3.5–4.0, higher than its methylthio analog due to the larger isopropyl group .

Properties

IUPAC Name |

ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S2/c1-4-17-13(16)12-9-6-5-7-10(15)11(9)14(19-12)18-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDNLAPAEVHOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384846 | |

| Record name | ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172516-31-3 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-3-[(1-methylethyl)thio]-4-oxobenzo[c]thiophene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172516-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyclization to 6,6-Dimethyl-4-Oxo-3-Propan-2-Ylsulfanyl-5,7-Dihydro-2-Benzothiophene

Step 2: Esterification with Ethyl Chloroformate

- Reagents : The cyclized product (1 eq), ethyl chloroformate (1.2 eq), and triethylamine (2 eq) in dichloromethane.

- Conditions : Stirring at 25°C for 4 hours.

- Yield : 89% after solvent evaporation and filtration.

This method prioritizes feedstock availability and avoids high-pressure equipment, though it requires stringent control over stoichiometry to prevent diastereomer formation.

Comparative Analysis of Synthetic Methods

The Pd-catalyzed method offers superior atom economy and scalability, whereas the radical route is preferable for oxygen-sensitive substrates. The industrial two-step process balances cost and yield but requires higher temperatures.

Physicochemical Properties and Applications

This compound exhibits a melting point of 87°C, a density of 1.2 g/cm³, and a logP of 4.58, indicating high lipophilicity. These properties make it suitable for:

- Pharmaceuticals : Intermediate in synthon-based drug discovery (e.g., dipentylone analogs).

- Materials Science : Fluorescent dye precursors due to extended π-conjugation.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The propan-2-ylsulfanyl (-S-iPr) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%) | 0–5°C, 2–4 hours | Ethyl 4-oxo-3-(propan-2-ylsulfinyl)-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | 65–70% |

| Sulfone formation | m-CPBA (1.2 equiv) | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 12 hours | Ethyl 4-oxo-3-(propan-2-ylsulfonyl)-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | 80–85% |

The sulfur atom’s oxidation state directly influences the compound’s electronic properties and biological activity. Kinetic studies indicate that sulfone formation proceeds faster than sulfoxidation due to the greater electrophilicity of the sulfone intermediate.

Nucleophilic Substitution at the Carbonyl Position

The 4-oxo group participates in nucleophilic substitution reactions, particularly with amines or hydrazines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 hours | Ethyl 3-(propan-2-ylsulfanyl)-4-hydrazinylidene-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | Precursor for heterocyclic derivatives |

| Aniline | THF, 60°C, 12 hours | Ethyl 4-(phenylimino)-3-(propan-2-ylsulfanyl)-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | Schiff base formation for coordination chemistry |

These reactions typically require anhydrous conditions to prevent hydrolysis of the ester group. The hydrazine derivative is a key intermediate for synthesizing pyrazole or triazole analogs.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

The carboxylic acid derivative is often used for further functionalization, such as amide coupling or salt formation .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For example, treatment with PCl<sub>5</sub> induces ring closure:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl<sub>5</sub> | Toluene, 110°C, 8 hours | 3-(Propan-2-ylsulfanyl)-5H-thieno[2,3-f]chromen-9-one | Dehydration and electrophilic aromatic substitution |

This reaction highlights the benzothiophene core’s ability to act as a dienophile in Diels-Alder-like processes.

Thioether Exchange Reactions

The propan-2-ylsulfanyl group can be replaced by other nucleophiles:

The reaction with thiolates demonstrates broad substrate compatibility, enabling the introduction of diverse sulfur-containing substituents .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C14H18O3S2

- Molecular Weight : Approximately 298.42 g/mol

- Functional Groups : Ester, ketone, thioether

Physical Properties

- LogP : 3.94 (indicating moderate hydrophobicity)

These properties suggest that the compound may exhibit interesting interactions with biological systems, making it a candidate for pharmacological studies.

Pharmaceutical Development

Ethyl 4-oxo-3-propan-2-ylsulfanyl has potential applications in drug discovery due to its structural similarities to known pharmacologically active compounds. Research indicates that derivatives of benzothiophene often exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, compounds with similar structures have been shown to inhibit certain cancer cell lines and possess anti-inflammatory effects in vitro.

Studies focusing on the biological activity of ethyl 4-oxo-3-propan-2-ylsulfanyl have indicated potential antioxidant properties. The presence of the thioether group may enhance its ability to scavenge free radicals, which is crucial in developing therapies for oxidative stress-related diseases .

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new compounds with tailored biological activities. Synthetic routes often involve the introduction of various substituents on the benzothiophene core, enabling researchers to explore structure-activity relationships (SAR) effectively .

Agricultural Chemistry

There is potential for applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar structures have been developed for agricultural use due to their efficacy against pests while maintaining low toxicity to non-target organisms.

Case Study 1: Anticancer Activity

A study conducted on related benzothiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that ethyl 4-oxo-3-propan-2-ylsulfanyl could be further investigated as a lead compound in anticancer drug development.

Case Study 2: Antioxidant Properties

Research highlighted the antioxidant capabilities of similar thioether compounds, showing that they effectively reduced oxidative stress markers in cellular models. This suggests that ethyl 4-oxo-3-propan-2-ylsulfanyl could be explored for its potential protective effects against neurodegenerative diseases linked to oxidative damage .

Mechanism of Action

The mechanism of action of ethyl 3-(isopropylthio)-4-oxo-4,5,6,7-tetrahydrobenzo©thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Three benzothiophene derivatives with variations at position 3 are compared (Table 1):

Key Observations :

- Lipophilicity : The benzylthio analog exhibits the highest XLogP due to its aromatic benzyl group, followed by the isopropylthio and methylthio derivatives. This trend impacts solubility and membrane permeability.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Bulkier substituents (e.g., benzylthio) may disrupt planar stacking, as seen in analogous compounds. Hydrogen-bonding networks in crystals often involve the ketone and ester carbonyl groups, with weaker S···O interactions .

- Ring Puckering : The 6,7-dihydro-5H ring adopts a puckered conformation, analyzed using Cremer-Pople parameters (e.g., amplitude $ q $ and phase $ \phi $) .

Biological Activity

Ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate (CAS No. 172516-31-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and potential therapeutic applications, particularly focusing on its inhibitory effects on cholinesterases and other biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The synthetic pathway involves the formation of a thiolate intermediate, which subsequently reacts to yield the final product. The structure has been elucidated using various spectroscopic methods, including IR and NMR spectroscopy, which confirm the presence of key functional groups such as carbonyl and thiol .

Cholinesterase Inhibition

One of the most significant biological activities of this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in regulating neurotransmitter levels in the brain, and their inhibition is a therapeutic target for conditions such as Alzheimer's disease.

Mechanism of Action:

The compound acts by preventing the hydrolysis of acetylcholine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in Alzheimer's pathology, where AChE activity is significantly elevated .

Other Biological Activities

In addition to cholinesterase inhibition, this compound has shown potential in various other biological applications:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells.

- Antimicrobial Properties: Preliminary studies indicate that it may possess antibacterial and antifungal activities.

- Anti-inflammatory Effects: There is evidence suggesting that this compound can reduce inflammation markers in vitro.

Research Findings and Case Studies

Recent studies have focused on the docking simulations and molecular dynamics of this compound against various biological targets. For instance:

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of ethyl 4-oxo-3-propan-2-ylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate?

Methodological Answer:

Key variables include catalyst selection, solvent polarity, and temperature control. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is a viable route, as demonstrated in nitroarene systems . Optimize by:

- Catalyst screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with ligands like dppf.

- Solvent effects : Compare DMF (polar aprotic) vs. THF (less polar).

- Temperature gradients : Conduct reactions at 80–120°C to identify exothermic intermediates.

Validate purity via HPLC (≥98% purity thresholds, as in benzothiophene analogs) .

Basic: How can researchers characterize the structural conformation of this compound?

Methodological Answer:

Use a multi-technique approach:

- X-ray crystallography : Resolve the fused benzothiophene ring system and ester/thioether substituents, as done for similar ethyl carboxylates .

- NMR (¹H/¹³C) : Assign peaks using 2D experiments (COSY, HSQC). For example, the 4-oxo group shows deshielded carbonyl signals (~δ 170–175 ppm in ¹³C).

- IR spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .

Advanced: What computational methods are suitable for predicting the reactivity of the thioether and ketone groups in this compound?

Methodological Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) can model electronic properties:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess nucleophilic (thioether) vs. electrophilic (ketone) sites.

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., sulfur lone pairs) for reaction site prediction.

Validate with experimental kinetics (e.g., nucleophilic substitution at the thioether group) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Contradictions may arise from dynamic processes or impurities:

- Variable Temperature NMR : Detect conformational changes (e.g., ring puckering in the dihydrobenzothiophene system).

- 2D NMR (NOESY/ROESY) : Identify through-space correlations to confirm stereochemistry.

- High-resolution mass spectrometry (HRMS) : Rule out isotopic or adduct interference. For example, a 2013 study resolved ambiguities in benzothiophene derivatives using HRMS and X-ray cross-validation .

Advanced: What strategies mitigate side reactions during functionalization of the 4-oxo group?

Methodological Answer:

The ketone’s electrophilicity can lead to over-reduction or undesired nucleophilic additions. Mitigate via:

- Protecting groups : Temporarily block the 4-oxo group with trimethylsilyl (TMS) ethers.

- Steric hindrance : Use bulky reducing agents (e.g., L-Selectride®) for selective reduction.

- Catalytic control : Employ CeCl₃·7H₂O as a Lewis acid to direct reactivity, as shown in analogous ketone functionalization .

Basic: What are the key considerations for designing a stability study of this compound under varying pH conditions?

Methodological Answer:

Design a matrix of pH buffers (1–13) and monitor degradation via:

- HPLC-UV : Track parent compound depletion and byproduct formation.

- Kinetic profiling : Calculate half-lives (t₁/₂) at each pH.

- Degradation pathways : Use LC-MS to identify hydrolysis products (e.g., ester cleavage to carboxylic acid).

Prioritize pH 4–8 for aqueous stability, as benzothiophene esters often hydrolyze rapidly in strongly acidic/basic conditions .

Advanced: How can researchers leverage crystallographic data to inform synthetic modifications?

Methodological Answer:

X-ray structures reveal bond lengths and angles critical for reactivity:

- Hydrogen-bonding motifs : Modify substituents to enhance intermolecular interactions (e.g., adding –OH groups for cocrystallization).

- Torsional strain : Avoid steric clashes in the 6,7-dihydro ring by introducing smaller substituents (e.g., methyl vs. isopropyl).

A 2021 study used crystallography to guide methyl-group substitutions in a related ethyl carboxylate, improving thermal stability by 30% .

Advanced: What experimental and computational tools validate the proposed reaction mechanism for thioether oxidation?

Methodological Answer:

Combine:

- Kinetic isotope effects (KIE) : Compare k_H/k_D for C–S bond cleavage.

- DFT transition-state modeling : Identify rate-limiting steps (e.g., sulfoxide intermediate formation).

- EPR spectroscopy : Detect radical intermediates if oxidation proceeds via a radical pathway.

A 2003 study on thioether oxidation mechanisms used this approach to confirm a non-radical, two-electron transfer pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.